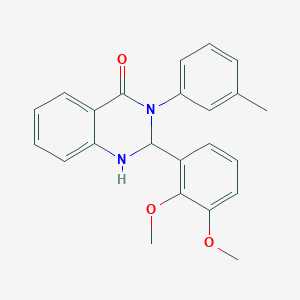![molecular formula C32H32N4O4S B300010 N-(4-methylphenyl)-2-(2'-benzyl-2,3,3'a,4',6',6'a-hexahydro-4'-[2-{methylsulfanyl}ethyl]-1',2,3'(2'H,3'aH)-trioxospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide](/img/structure/B300010.png)
N-(4-methylphenyl)-2-(2'-benzyl-2,3,3'a,4',6',6'a-hexahydro-4'-[2-{methylsulfanyl}ethyl]-1',2,3'(2'H,3'aH)-trioxospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique spiro structure
Métodos De Preparación
The synthesis of 2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the benzyl and methylsulfanylethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide stands out due to its unique spiro structure and the presence of both benzyl and methylsulfanylethyl groups. Similar compounds include those with variations in the substituents or the core structure, such as 2-benzyl-4-[2-(methylsulfanyl)ethyl]-1’-(1-naphthylmethyl)-1’,3a,3’,4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3’-[2’H]-indole)-1,2’,3(2H,3aH)-trione . The unique combination of functional groups in the target compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H32N4O4S |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
2-[5-benzyl-1-(2-methylsulfanylethyl)-2//',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-1//'-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C32H32N4O4S/c1-20-12-14-22(15-13-20)33-26(37)19-35-25-11-7-6-10-23(25)32(31(35)40)28-27(24(34-32)16-17-41-2)29(38)36(30(28)39)18-21-8-4-3-5-9-21/h3-15,24,27-28,34H,16-19H2,1-2H3,(H,33,37) |
Clave InChI |
OQKYSKQSCSKLKF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CCSC)C(=O)N(C5=O)CC6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CCSC)C(=O)N(C5=O)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299927.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299928.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B299929.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B299932.png)
![2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299933.png)
![3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B299934.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B299936.png)



![8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B299945.png)
![Methyl 3-acetyl-1-(2,6-dichlorophenyl)-8,9-dimethyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B299946.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B299948.png)
![2-benzyl-N~1~,N~3~-bis[2-chloro-5-(trifluoromethyl)phenyl]malonamide](/img/structure/B299950.png)
